Cas no 1804097-71-9 (3-(3-Chloropropyl)-2-methylthiophenol)

3-(3-Chloropropyl)-2-methylthiophenol is a specialized organosulfur compound featuring both a chloropropyl substituent and a methylthiophenol moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the chloropropyl group enables further functionalization through nucleophilic substitution, while the thiophenol unit offers potential for metal coordination or oxidation reactions. Its well-defined molecular architecture ensures consistent performance in synthetic pathways requiring precise control over reactivity and selectivity. The compound is typically handled under controlled conditions due to its reactive functional groups. Proper storage and handling are recommended to maintain stability and purity.
3-(3-Chloropropyl)-2-methylthiophenol structure
1804097-71-9 structure
商品名:3-(3-Chloropropyl)-2-methylthiophenol
CAS番号:1804097-71-9
MF:C10H13ClS
メガワット:200.728220701218
CID:5008278

3-(3-Chloropropyl)-2-methylthiophenol 化学的及び物理的性質

名前と識別子

    • 3-(3-Chloropropyl)-2-methylthiophenol
    • インチ: 1S/C10H13ClS/c1-8-9(5-3-7-11)4-2-6-10(8)12/h2,4,6,12H,3,5,7H2,1H3
    • InChIKey: XLXKCAIRRKVOHS-UHFFFAOYSA-N
    • ほほえんだ: ClCCCC1C=CC=C(C=1C)S

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 127
  • トポロジー分子極性表面積: 1
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-(3-Chloropropyl)-2-methylthiophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010005157-250mg
3-(3-Chloropropyl)-2-methylthiophenol
1804097-71-9 97%
250mg
489.60 USD 2021-07-06
Alichem
A010005157-500mg
3-(3-Chloropropyl)-2-methylthiophenol
1804097-71-9 97%
500mg
855.75 USD 2021-07-06
Alichem
A010005157-1g
3-(3-Chloropropyl)-2-methylthiophenol
1804097-71-9 97%
1g
1,564.50 USD 2021-07-06

3-(3-Chloropropyl)-2-methylthiophenol 関連文献

3-(3-Chloropropyl)-2-methylthiophenolに関する追加情報

Introduction to 3-(3-Chloropropyl)-2-methylthiophenol (CAS No. 1804097-71-9)

3-(3-Chloropropyl)-2-methylthiophenol, identified by its CAS number 1804097-71-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the thiophene family, which has garnered considerable attention due to its diverse applications in medicinal chemistry and material science. The structural uniqueness of 3-(3-Chloropropyl)-2-methylthiophenol lies in its combination of a thiophene ring, a methyl group, and a chloropropyl side chain, making it a versatile precursor for various synthetic pathways.

The chemical properties of 3-(3-Chloropropyl)-2-methylthiophenol make it particularly interesting for researchers exploring novel drug candidates. The presence of the chloro group on the propyl chain enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This characteristic is highly valuable in the synthesis of more complex molecules, including potential pharmaceuticals. Additionally, the thiophene ring contributes to the compound's aromaticity, which is often a desirable feature in bioactive molecules.

In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly those containing thiophene moieties. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif of 3-(3-Chloropropyl)-2-methylthiophenol aligns well with this trend, as it can serve as a scaffold for designing molecules with enhanced biological activity. For instance, modifications at the 3-position of the thiophene ring have been explored to improve binding affinity to biological targets.

The synthesis of 3-(3-Chloropropyl)-2-methylthiophenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by chlorination and subsequent functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional substituents with high precision. These synthetic strategies highlight the compound's potential as a building block in complex molecule construction.

The pharmacological potential of 3-(3-Chloropropyl)-2-methylthiophenol has been investigated in several preclinical studies. Researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways. For example, certain thiophene-based compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other pro-inflammatory mediators. The chloropropyl group in 3-(3-Chloropropyl)-2-methylthiophenol may contribute to its ability to modulate these enzymatic activities by serving as a hinge point for binding interactions.

In addition to its pharmaceutical applications, 3-(3-Chloropropyl)-2-methylthiophenol has shown promise in material science research. Thiophene derivatives are widely used in the development of organic semiconductors and conductive polymers due to their electron-deficient nature and ability to form stable π-conjugated systems. The presence of both methyl and chloropropyl groups in this compound may enhance its electronic properties, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

The latest advancements in computational chemistry have further enhanced the understanding of 3-(3-Chloropropyl)-2-methylthiophenol's reactivity and potential applications. Molecular modeling studies have predicted that this compound can act as a ligand for metal ions, which could be exploited in catalytic processes or as therapeutic agents targeting metal-dependent enzymes. These computational insights provide valuable guidance for experimentalists looking to harness the full potential of this versatile molecule.

The industrial-scale production of 3-(3-Chloropropyl)-2-methylthiophenol is another area of interest for researchers aiming to translate laboratory findings into practical applications. Process optimization efforts focus on improving yield while minimizing waste generation. Green chemistry principles are being increasingly adopted to ensure that synthetic routes are environmentally sustainable. For instance, solvent-free reactions and catalytic methods that reduce energy consumption are being explored.

The future prospects for 3-(3-Chloropropyl)-2-methylthiophenol appear promising, with ongoing research uncovering new synthetic pathways and pharmacological applications. As our understanding of molecular interactions deepens, so does the potential for this compound to contribute to advancements in medicine and materials science. Collaborative efforts between academia and industry will be crucial in realizing these possibilities and bringing innovative solutions to fruition.

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